molecular formula C13H12ClN3O2 B14049142 (4R,6S)-4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid

(4R,6S)-4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid

Cat. No.: B14049142
M. Wt: 277.70 g/mol
InChI Key: MHKKNUFKQMLUCZ-WDEREUQCSA-N
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Description

(4R,6S)-4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6S)-4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazopyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 4-chlorophenyl group via nucleophilic substitution.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.

    Substitution: Various substitution reactions can introduce different functional groups, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (4R,6S)-4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid is studied for its unique structural properties and reactivity. It serves as a model compound for studying imidazopyridine chemistry.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest in drug discovery and development.

Industry

Industrially, the compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4R,6S)-4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    Imidazopyridine Derivatives: Compounds with similar imidazopyridine cores but different substituents.

    Chlorophenyl Derivatives: Compounds with the 4-chlorophenyl group but different core structures.

Uniqueness

The uniqueness of (4R,6S)-4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

(4R,6S)-4-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C13H12ClN3O2/c14-8-3-1-7(2-4-8)11-12-9(15-6-16-12)5-10(17-11)13(18)19/h1-4,6,10-11,17H,5H2,(H,15,16)(H,18,19)/t10-,11+/m0/s1

InChI Key

MHKKNUFKQMLUCZ-WDEREUQCSA-N

Isomeric SMILES

C1[C@H](N[C@@H](C2=C1NC=N2)C3=CC=C(C=C3)Cl)C(=O)O

Canonical SMILES

C1C(NC(C2=C1NC=N2)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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